

Application Note & Protocols: Derivatization of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

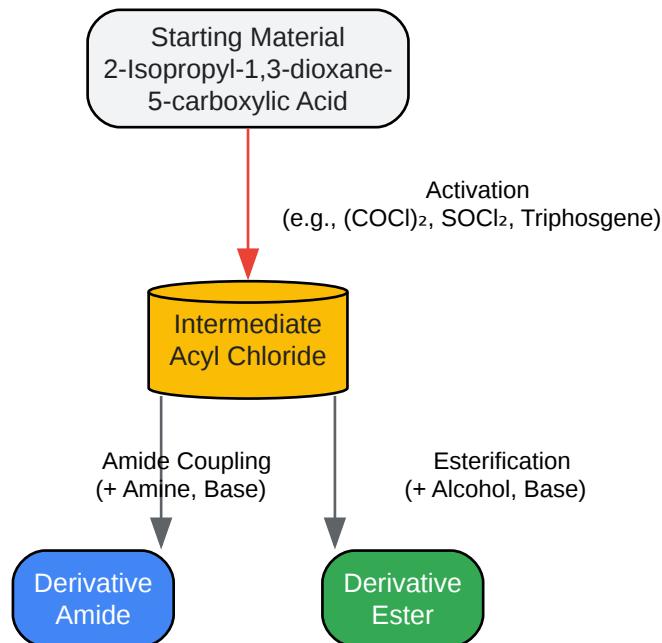
Cat. No.: B133906

[Get Quote](#)

Abstract & Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid is a key synthetic intermediate characterized by a stable 1,3-dioxane ring and a versatile carboxylic acid functional group.^[1] The dioxane moiety, a cyclic acetal, serves as a robust protecting group for a 1,3-diol, stable under a variety of reaction conditions, particularly basic ones.^[1] This structural feature, combined with the reactive potential of the carboxylic acid, makes this molecule a valuable building block in medicinal chemistry and complex organic synthesis.

Its most notable application is as a precursor in the synthesis of non-ionic X-ray contrast agents, such as Iobitridol.^{[2][3]} The derivatization of the carboxylic acid, typically through amide bond formation, is a critical step in these multi-step synthetic pathways. This application note provides a detailed guide for researchers, outlining the primary strategies for derivatizing this compound, with a focus on activating the carboxyl group and subsequent coupling reactions. We present field-proven protocols, explain the rationale behind methodological choices, and provide guidance for the analytical characterization of the resulting derivatives.


Physicochemical & Structural Context

Understanding the molecule's properties is fundamental to designing successful derivatization strategies. The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain, with the bulky isopropyl and carboxylic acid groups preferentially occupying equatorial positions.^[1]

Property	Value	Source(s)
IUPAC Name	2-propan-2-yl-1,3-dioxane-5-carboxylic acid	[4]
CAS Number	116193-72-7	[1][4]
Molecular Formula	C ₈ H ₁₄ O ₄	[1][4]
Molecular Weight	174.19 g/mol	[1][4]
Primary Reactive Site	Carboxylic Acid (-COOH)	[1]
Key Structural Moiety	1,3-Dioxane (cyclic acetal)	[1]

Core Derivatization Workflow: An Overview

The primary route for derivatizing **2-Isopropyl-1,3-dioxane-5-carboxylic acid** involves a two-stage process: (1) Activation of the carboxylic acid to enhance its electrophilicity, followed by (2) Nucleophilic Acyl Substitution with a suitable nucleophile (e.g., an amine or alcohol). The most common and industrially relevant activation method is the conversion to an acyl chloride.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. CN110903275A - Process for producing iobitridol, intermediate therefor, and process for producing the same - Google Patents [patents.google.com]
- 3. Buy 5-Amino-2,4,6-triiodoisophthaloyl dichloride (EVT-339596) | 37441-29-5 [evitachem.com]
- 4. 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | C8H14O4 | CID 19962532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocols: Derivatization of 2-Isopropyl-1,3-dioxane-5-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133906#derivatization-of-2-isopropyl-1-3-dioxane-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com